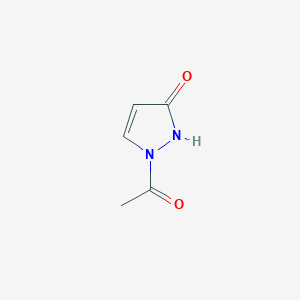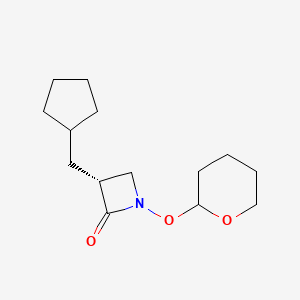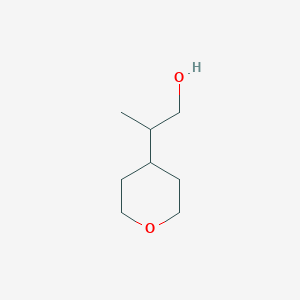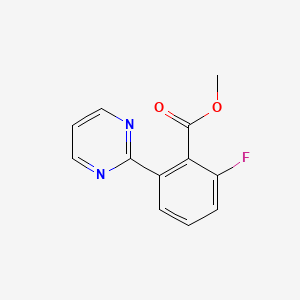![molecular formula C13H11F2N B1400859 (3',5'-Difluoro-[1,1'-biphenyl]-3-YL)methanamine CAS No. 1178849-46-1](/img/structure/B1400859.png)
(3',5'-Difluoro-[1,1'-biphenyl]-3-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3’,5’-Difluoro-[1,1’-biphenyl]-3-YL)methanamine” is a chemical compound with the formula C13H11F2N and a molecular weight of 219.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(3’,5’-Difluoro-[1,1’-biphenyl]-3-YL)methanamine” is represented by the SMILES notation: C1=CC=C (C (=C1)CN)C2=CC (=CC (=C2)F)F .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3’,5’-Difluoro-[1,1’-biphenyl]-3-YL)methanamine” include a molecular weight of 219.23 . Other specific properties such as boiling point, melting point, and density could not be found in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques : Compounds such as 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine and 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine have been synthesized using techniques like polyphosphoric acid condensation route and characterized using spectroscopic methods like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry (Shimoga, Shin & Kim, 2018) (Shimoga, Shin & Kim, 2018).
Catalytic and Biological Applications
- Catalytic Activities : The synthesis of unsymmetrical NCN′ and PCN pincer palladacycles using derivatives like 1-(3-(Pyridin-2-yl)phenyl)methanamine has shown promising results in catalytic applications, demonstrating good activity and selectivity (Roffe et al., 2016).
- Photocytotoxicity : Iron(III) complexes with components like phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine have been studied for their photocytotoxic properties in cancer cells, suggesting the role of these complexes in targeted cancer therapies (Basu et al., 2015).
Theoretical and Spectral Analysis
- Theoretical Studies : Compounds with similar structures have been subjected to theoretical studies to understand their spectral characteristics, biological activity, and efficiency in applications like photovoltaic cells (Al-Otaibi et al., 2020).
Mecanismo De Acción
Target of Action
The primary targets of (3’,5’-Difluoro-[1,1’-biphenyl]-3-YL)methanamine are currently unknown . This compound belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond .
Mode of Action
It is known that biphenyl derivatives can interact with various biological targets, depending on their specific chemical structure .
Pharmacokinetics
The impact of these properties on the compound’s bioavailability is currently unknown .
Propiedades
IUPAC Name |
[3-(3,5-difluorophenyl)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-7H,8,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNQCFXORNOIMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)F)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3',5'-Difluoro-[1,1'-biphenyl]-3-YL)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B1400781.png)



![4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine](/img/structure/B1400785.png)
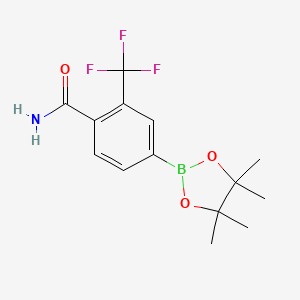
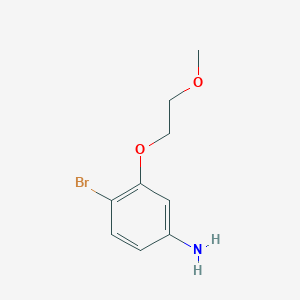
![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B1400790.png)

